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molecular formula C7H15NO3 B558636 tert-Butyl N-(2-hydroxyethyl)carbamate CAS No. 26690-80-2

tert-Butyl N-(2-hydroxyethyl)carbamate

Cat. No. B558636
M. Wt: 161.2 g/mol
InChI Key: GPTXCAZYUMDUMN-UHFFFAOYSA-N
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Patent
US07479536B1

Procedure details

To a cooled, stirred solution of 2-aminoethanol (5.9 ml, 0.098 mol) and sodium hydroxide (3.6 g, 0.098 mol) in water-dioxane (1:1), was added drop-wise Boc-azide (10 ml, 0.081 mol). The reaction was stirred at room temperature overnight. The dioxane was then removed under vacuum, and the water layer extracted several times with ethyl acetate. The organic layer was dried over sodium sulphate and then, evaporated to dryness under vacuum to get the product (N-Boc)-2-aminoethanol (5.37 g, 41% yield), which was used in further steps without purification.
Quantity
5.9 mL
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][OH:4].[OH-].[Na+].[C:7](N=[N+]=[N-])([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8]>O.O1CCOCC1>[C:7]([NH:1][CH2:2][CH2:3][OH:4])([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
5.9 mL
Type
reactant
Smiles
NCCO
Name
Quantity
3.6 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O.O1CCOCC1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N=[N+]=[N-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The dioxane was then removed under vacuum
EXTRACTION
Type
EXTRACTION
Details
the water layer extracted several times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)NCCO
Measurements
Type Value Analysis
AMOUNT: MASS 5.37 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 41.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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